Biotinamidocaproyl hydrazide
Overview
Description
Biotinamidocaproyl hydrazide, also known as (+)-Biotinamidohexanoic acid hydrazide, is a hydrazide-activated biotinylation reagent. It is primarily used to label glycoproteins and carbohydrate-containing compounds that have oxidizable sugars or aldehydes. This compound is known for its ability to form semi-permanent hydrazone bonds with aldehydes, making it a valuable tool in biochemical research .
Mechanism of Action
Target of Action
Biotin LC hydrazide, also known as Biotinamidocaproyl hydrazide, primarily targets glycoproteins and glycans . These are carbohydrate-containing compounds that play crucial roles in various biological processes, including cell-cell interaction, immune response, and pathogen recognition .
Mode of Action
Biotin LC hydrazide is a modification reagent of long-chain proteins . It transforms periodate-oxidized glycoproteins . The hydrazide moiety of the compound reacts with an aldehyde to form semi-permanent hydrazone bonds . This interaction results in the modification of the target glycoproteins and glycans .
Result of Action
The result of Biotin LC hydrazide’s action is the modification of glycoproteins and glycans . This modification can be used for various research purposes, such as the study of glycoprotein and glycan function and structure .
Biochemical Analysis
Biochemical Properties
Biotinamidocaproyl hydrazide is often used to target glycoproteins and glycans . It is carbohydrate reactive and is more sensitive than biotin hydrazide . The hydrazine moiety reacts with an aldehyde to form semi-permanent hydrazone bonds .
Cellular Effects
This compound can transform periodate-oxidized glycoproteins . This transformation can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The mechanism of action of this compound involves its reaction with aldehydes formed by periodate-oxidation of sugar groups . This forms semi-permanent hydrazone bonds . The compound can also be used to link biotin to antibodies and ribonucleotides .
Temporal Effects in Laboratory Settings
It is known that the compound is highly soluble in DMSO and is membrane permeable .
Metabolic Pathways
This compound is involved in the modification of glycoproteins and other carbohydrate-containing compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Biotinamidocaproyl hydrazide typically involves the reaction of biotin with ε-aminocaproic acid hydrazide. The process begins with the activation of the carboxyl group of biotin, followed by its reaction with the amino group of ε-aminocaproic acid hydrazide to form a covalent bond . The reaction conditions often include the use of coupling agents and solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
Biotinamidocaproyl hydrazide undergoes several types of chemical reactions, including:
Oxidation: The hydrazide moiety can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the hydrazide group, leading to different functional groups.
Substitution: The hydrazide group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include oxidizing agents like periodate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions can yield aldehyde or ketone derivatives, while reduction reactions can produce amine derivatives .
Scientific Research Applications
Biotinamidocaproyl hydrazide has a wide range of scientific research applications, including:
Chemistry: It is used as a biotinylation reagent to label and detect glycoproteins and other carbohydrate-containing compounds.
Biology: The compound is employed in the study of glycosylation patterns in proteins and the analysis of carbohydrate structures.
Medicine: this compound is used in diagnostic assays to detect specific biomolecules and in drug delivery systems to target specific cells or tissues.
Industry: The compound is utilized in the production of biotinylated products for various applications, including biotechnology and pharmaceuticals
Comparison with Similar Compounds
Biotinamidocaproyl hydrazide is unique compared to other biotinylation reagents due to its long spacer arm, which minimizes steric hindrance and allows for more efficient labeling of target molecules. Similar compounds include:
Biotin hydrazide: A shorter-chain biotinylation reagent with similar reactivity but less sensitivity.
Biotin-X-hydrazide: Another biotinylation reagent with a different spacer arm length and reactivity profile
This compound stands out due to its enhanced sensitivity and ability to label a broader range of target molecules effectively.
Properties
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-(6-hydrazinyl-6-oxohexyl)pentanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H29N5O3S/c17-21-14(23)8-2-1-5-9-18-13(22)7-4-3-6-12-15-11(10-25-12)19-16(24)20-15/h11-12,15H,1-10,17H2,(H,18,22)(H,21,23)(H2,19,20,24)/t11-,12-,15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJJWOSAXNHWBPR-HUBLWGQQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCCCCC(=O)NN)NC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCCCC(=O)NN)NC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29N5O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80911069 | |
Record name | N-(6-Hydrazinylidene-6-hydroxyhexyl)-5-(2-hydroxy-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-6-yl)pentanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80911069 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
109276-34-8 | |
Record name | Biotinamidocaproyl hydrazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=109276-34-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Biotin-6-aminocaproyl hydrazide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109276348 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(6-Hydrazinylidene-6-hydroxyhexyl)-5-(2-hydroxy-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-6-yl)pentanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80911069 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Hexanoic acid, 6-[[5-[(3aS,4S,6aR)-hexahydro-2-oxo-1H-thieno[3,4-d]imidazol-4-yl]-1-oxopentyl]amino]-, hydrazide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.470 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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